molecular formula C16H12N2O3 B1453304 3-(4-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 1283521-78-7

3-(4-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No. B1453304
CAS RN: 1283521-78-7
M. Wt: 280.28 g/mol
InChI Key: FXFCEKYCJLMLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, or 4-MPHPCA, is a compound of interest due to its potential use as a pharmaceutical, agricultural, and industrial chemical. This compound has recently been studied for its potential use in the synthesis of other compounds, and its ability to act as a precursor for other chemicals. Furthermore, its potential application in scientific research has been explored, with research into its mechanism of action and biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Antimicrobial Activity : A study by Fandaklı et al. (2012) involved the synthesis of ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates, which underwent various reactions including hydrolysis and reduction. These compounds were screened for their antimicrobial activity, showing significant activity against various microorganisms (Fandaklı et al., 2012).

  • Chemical Transformations : In research conducted by Scrowston & Shaw (1976), methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate underwent various chemical transformations. This study demonstrated the versatility of these compounds in chemical synthesis (Scrowston & Shaw, 1976).

  • Formation of Phthalazinium Salts : Ovchinnikova, Pavlova, and Samartseva (1986) explored the formation of 1-methyl-2-phenyl-4-arylphthalazinium salts, highlighting the chemical properties of these salts, such as their ability to undergo condensation reactions with benzaldehyde (Ovchinnikova, Pavlova & Samartseva, 1986).

Biological Applications

  • Antimicrobial Properties : Various derivatives of 3-(4-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid have been studied for their antimicrobial properties, as evident in research by Fandaklı et al. (2012), which showcases their potential in developing new antimicrobial agents (Fandaklı et al., 2012).

  • Anticancer Potential : In research conducted by Gaber et al. (2021), derivatives of this compound were synthesized and evaluated for their anticancer activity, particularly against breast cancer MCF-7 cell line, highlighting the potential of these compounds in cancer research (Gaber et al., 2021).

  • Fluorescent Indicators : The study by Otten, London, and Levy (2001) on 4-oxo-4H-quinolizine-3-carboxylic acids revealed their potential as Mg2+ selective fluorescent indicators, demonstrating the applicability of these compounds in bioanalytical chemistry (Otten, London & Levy, 2001).

properties

IUPAC Name

3-(4-methylphenyl)-4-oxophthalazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-6-8-11(9-7-10)18-15(19)13-5-3-2-4-12(13)14(17-18)16(20)21/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFCEKYCJLMLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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3-(4-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 3
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3-(4-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
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3-(4-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 5
3-(4-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Reactant of Route 6
3-(4-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

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